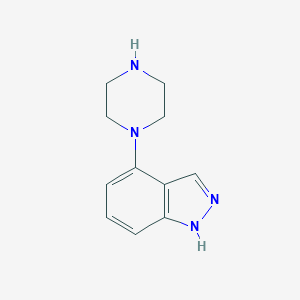

4-(Piperazin-1-yl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXLVJLDXGKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610243 | |

| Record name | 4-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105684-53-5 | |

| Record name | 4-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)-1H-indazole: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Piperazin-1-yl)-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and kinase inhibitor research.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a bicyclic indazole core linked to a piperazine ring at the 4-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. The piperazine ring often enhances the solubility and pharmacokinetic properties of drug candidates.

Physicochemical Properties

While specific experimental data for the free base form of this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. It is recommended that these values be confirmed experimentally.

| Property | Value | Source/Comment |

| CAS Number | 105684-53-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₄ | [1][2][3] |

| Molecular Weight | 202.26 g/mol | [1][2][3] |

| Appearance | White to off-white solid (predicted) | General property of similar compounds |

| Melting Point | Data not available | A related compound, [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone, has a melting point of 214-216 °C.[4] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (predicted).[4] | Based on the properties of a related compound. |

| pKa | 16.32 ± 0.40 (Predicted) |

Structural Information

The chemical structure of this compound consists of an indazole ring system where a piperazine moiety is attached at the C4 position. The indazole ring is aromatic and planar, while the piperazine ring typically adopts a chair conformation.

Key Structural Features:

-

Indazole Core: A bicyclic aromatic system that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.

-

Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms. The secondary amine in the piperazine ring can be a key site for further functionalization or can act as a hydrogen bond donor or acceptor.

Synthesis and Characterization

A plausible and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on similar reported syntheses of N-aryl piperazine derivatives and should be optimized for specific laboratory conditions.

Materials:

-

4-Fluoro-1H-indazole

-

Piperazine (excess, e.g., 5-10 equivalents)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (5.0 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the target compound is not readily available, the expected chemical shifts for the core structures can be predicted.

-

¹H NMR: Expected signals for the indazole aromatic protons, the piperazine methylene protons, and the N-H protons of both the indazole and piperazine rings. The aromatic protons of the indazole ring would typically appear in the range of δ 7.0-8.0 ppm. The piperazine protons would be expected in the upfield region, around δ 3.0-4.0 ppm.

-

¹³C NMR: Signals corresponding to the carbon atoms of the indazole and piperazine rings.

3. Infrared (IR) Spectroscopy: Expected characteristic absorption bands include N-H stretching vibrations for the indazole and piperazine rings (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the indazole ring.

4. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (202.26 g/mol ).

Biological Activity and Signaling Pathways

Indazole derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The this compound scaffold is present in a number of kinase inhibitors.

Potential Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indazole-containing compounds have been identified as potent inhibitors of PI3K.

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.

Experimental Protocol: PI3K Inhibition Assay

To evaluate the inhibitory activity of this compound against PI3K, a biochemical assay can be performed.

Materials:

-

Recombinant human PI3K isoforms (e.g., p110α/p85α)

-

PIP₂ substrate

-

³²P-γ-ATP or a fluorescent ATP analog

-

Kinase buffer

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a microplate, add the kinase buffer, PI3K enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of PIP₂ and ³²P-γ-ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 4M HCl).

-

Extract the radiolabeled PIP₃ product and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors. Its structural motifs suggest a potential role as an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and biological evaluation. Further experimental validation of the presented data is crucial for advancing the research and development of this promising scaffold.

References

Physicochemical Characterization of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperazin-1-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This document outlines key parameters, details established experimental protocols for their determination, and presents logical workflows for characterization.

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated, and data from its core moieties, indazole and piperazine, provide foundational context. The hydrochloride salt form of the compound is also commercially available[1][2].

Table 1: Summary of Physicochemical Data for this compound and Related Moieties

| Property | This compound | Indazole (Parent Moiety) | Piperazine (Parent Moiety) |

| Molecular Formula | C₁₁H₁₄N₄ | C₇H₆N₂ | C₄H₁₀N₂ |

| Molecular Weight | 202.26 g/mol | 118.14 g/mol | 86.14 g/mol |

| Melting Point | Data not available | 147-149 °C | 106 °C |

| Boiling Point | Data not available | 270 °C | 146 °C |

| pKa | 16.32 ± 0.40 (Predicted) | 1.04 (Indazolium ion)13.86 (Indazole) | 9.73, 5.33 |

| Aqueous Solubility | Data not available | Sparingly soluble | Freely soluble in water |

| logP | Data not available | 1.8 | -1.4 |

Note: Data for parent moieties are sourced from publicly available chemical databases. The pKa for the target compound is a predicted value.

Experimental Protocols for Physicochemical Characterization

Precise characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline substances exhibit a sharp melting range of 1-2°C, which broadens and becomes depressed by impurities[3]. The capillary method is the standard technique[4].

Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer[5].

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[5][6].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube) adjacent to a calibrated thermometer[3].

-

Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range[5].

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute starting from about 15°C below the approximate melting point[5][6].

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point[6]. For accuracy, the determination should be performed at least twice[5].

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[7].

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[8][9]. The solvent and solute must be pure[10].

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution[9][10].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm)[7][11].

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the sample's response to a calibration curve of known concentrations[9][11].

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and common method for pKa determination[12][13][14].

Protocol: Potentiometric Titration

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[12][15].

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[12][15].

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12]. Purge the solution with nitrogen to remove dissolved CO₂[12].

-

Titration: Gradually add small, precise volumes of a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound)[15].

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Plot the pH versus the volume of titrant added to generate a titration curve[12][14].

-

pKa Determination: The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. This point corresponds to the inflection point of the sigmoid-shaped titration curve[14]. The experiment should be repeated multiple times for reliability[12].

The partition coefficient (logP) quantifies a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile. The shake-flask method using n-octanol and water is the most established technique[16].

Protocol: Shake-Flask Method

-

Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and shake them overnight to ensure mutual saturation. Separate the two phases before use[16].

-

Sample Preparation: Dissolve the compound in one of the pre-saturated phases (usually the one in which it is more soluble)[16].

-

Partitioning: Add a known volume of the compound-containing phase to a known volume of the other pre-saturated phase in a separation vessel. Seal the vessel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases[16][17].

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process[16].

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC or UV-Vis spectroscopy[17][18].

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[16][19].

Visualization of Workflows and Pathways

Diagrams are essential tools for visualizing complex processes and relationships in drug development.

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

Indazole-containing compounds are frequently investigated as kinase inhibitors. For instance, GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a known inhibitor of the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[20][21]. The diagram below illustrates this representative pathway.

References

- 1. 105684-53-5|this compound|BLD Pharm [bldpharm.com]

- 2. danabiosci.com [danabiosci.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. thinksrs.com [thinksrs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. jove.com [jove.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 21. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 4-(Piperazin-1-yl)-1H-indazole

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first synthesis of the novel heterocyclic compound, 4-(Piperazin-1-yl)-1H-indazole. This molecule has garnered significant interest within the medicinal chemistry community due to the prevalence of the indazole-piperazine motif in a variety of biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the synthesis and potential therapeutic context of this compound.

Introduction: The Indazole-Piperazine Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] When coupled with a piperazine ring, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties, the resulting indazole-piperazine framework becomes a powerful tool in the development of novel drugs.[2]

Derivatives of this core structure have shown a wide range of pharmacological activities, including the inhibition of critical cellular targets such as kinases, poly (ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). For instance, compounds incorporating a piperazinyl-indazole moiety have been investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II), BCR-ABL tyrosine kinase, and the PI3K/Akt signaling pathway.[3][4][5]

This guide will focus on the foundational molecule, this compound, detailing its synthetic pathway from commercially available starting materials. While a specific seminal publication detailing its "discovery" as a singular event is not prominent in the literature, its synthesis can be logically deduced from established chemical principles and the frequent appearance of this structural motif in patented therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the first synthesis of this compound is through a two-step process. The retrosynthetic analysis involves disconnecting the piperazine ring from the indazole core via a nucleophilic aromatic substitution (SNAr) reaction. This reveals a 4-halo-1H-indazole as the key intermediate, which can be synthesized from a commercially available substituted aniline.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves:

-

Synthesis of 4-Chloro-1H-indazole: Formation of the indazole ring from 2-methyl-3-chloroaniline through a diazotization and in-situ cyclization reaction.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-1H-indazole with piperazine to yield the final product.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Synthesis of 4-Chloro-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles.

Reaction Scheme:

Caption: Synthetic scheme for 4-Chloro-1H-indazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-chloroaniline | 141.59 | 9.95 g (8.4 mL) | 70.6 mmol |

| Potassium Acetate | 98.14 | 8.3 g | 84.7 mmol |

| Acetic Anhydride | 102.09 | 20.0 mL | 212 mmol |

| Isoamyl Nitrite | 117.15 | 18.9 mL | 141 mmol |

| Lithium Hydroxide | 23.95 | 20.7 g | 494 mmol |

| Chloroform | - | 120 mL | - |

| Tetrahydrofuran (THF) | - | 150 mL | - |

| Ethyl Acetate (EtOAc) | - | 400 mL | - |

| Water | - | As needed | - |

| Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).

-

Stir the reaction at 60 °C overnight.

-

After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, 1 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Expected Yield: ~11.07 g (quantitative).

Characterization Data (as reported in the literature):

-

¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[3]

-

LCMS (ESI pos): m/z 153 (M + 1).[3]

First Synthesis of this compound

This proposed synthesis is based on the principles of nucleophilic aromatic substitution, a widely used reaction in the synthesis of nitrogen-containing heterocyclic compounds.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-1H-indazole | 152.58 | 1.53 g | 10.0 mmol |

| Piperazine | 86.14 | 2.58 g | 30.0 mmol |

| Potassium Carbonate | 138.21 | 2.76 g | 20.0 mmol |

| Dimethylformamide (DMF) | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Brine | - | As needed | - |

| Water | - | As needed | - |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 4-chloro-1H-indazole (1.53 g, 10.0 mmol) in dimethylformamide (50 mL).

-

Add piperazine (2.58 g, 30.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.

Biological Context and Signaling Pathway

While specific biological data for this compound is not extensively published, the structurally related compound, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) , is a potent and selective inhibitor of class I PI3 Kinases.[5] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

The inhibitory action of GDC-0941 on this pathway provides a strong rationale for investigating the biological activity of this compound and its derivatives as potential modulators of this key cellular cascade.

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Conclusion

This compound represents a foundational structure within a class of compounds that has demonstrated significant therapeutic potential. The synthetic route detailed in this guide, proceeding through a 4-halo-indazole intermediate, is both efficient and scalable, providing a reliable method for accessing this important molecule. The established role of the indazole-piperazine motif in targeting key signaling pathways, such as the PI3K/Akt cascade, underscores the value of this compound as a platform for future drug discovery and development efforts. Further investigation into the specific biological targets and structure-activity relationships of this compound and its derivatives is warranted.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 4-(Piperazin-1-yl)-1H-indazole (1H NMR, 13C NMR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Piperazin-1-yl)-1H-indazole, a molecule of significant interest to researchers and scientists in the field of drug development. This document is intended to serve as a core resource, presenting detailed ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed through rigorous spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

No specific ¹H NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No specific ¹³C NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available | [M+H]⁺ |

No specific mass spectrometry data for this compound was found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Experimental Protocols

While specific data for the target compound is not publicly available, the following are generalized experimental protocols for acquiring NMR and MS data for similar indazole and piperazine derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is usually dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

It is important to note that while the existence of this compound and its hydrochloride salt is confirmed through commercial suppliers, detailed public spectroscopic data remains elusive. Researchers working with this compound are encouraged to perform their own analyses to confirm its identity and purity. The synthesis of a related compound, 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, has been reported, suggesting that the core this compound intermediate has been successfully synthesized and is likely characterized in proprietary documentation.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-(Piperazin-1-yl)-1H-indazole Analogs as Novel Anticancer Agents: A Mechanistic Overview

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This technical guide delves into the mechanism of action of a key class of indazole derivatives, those containing a 4-(piperazin-1-yl) moiety, in various cancer cell lines. While direct studies on the parent compound 4-(Piperazin-1-yl)-1H-indazole are limited, extensive research on its derivatives has illuminated several critical signaling pathways and cellular processes that these compounds modulate to exert their anticancer effects. This document will synthesize findings from preclinical studies to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms of Piperazinyl-Indazole Derivatives

Derivatives of this compound have been shown to employ a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in tumor growth and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of action for this class of compounds is the induction of programmed cell death, or apoptosis, in cancer cells. One notable derivative, compound 6o , has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner.[3][4][5] Mechanistic studies revealed that this is achieved through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[4][5]

Specifically, treatment with these indazole derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Furthermore, these compounds can influence the p53 tumor suppressor pathway.[4] By potentially inhibiting the interaction between p53 and its negative regulator MDM2, they can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest and apoptosis, further contributing to the anticancer effect.

Inhibition of Protein Kinases

The indazole scaffold is a well-established "hinge-binding" fragment for various protein kinases, many of which are crucial for cancer cell survival and proliferation.[7] Piperazinyl-indazole derivatives have been developed as potent inhibitors of several kinase families.

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, overexpression of PLK4 is common in many cancers. Novel indazole derivatives have been designed as potent PLK4 inhibitors, demonstrating significant antiproliferative activity against neuroblastoma cell lines.[8]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently deregulated in tumors. A derivative, GDC-0941, which contains an indazole and a piperazine moiety, is a potent and selective inhibitor of class I PI3K.[9]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Several indazole derivatives have been developed as inhibitors of FGFRs.[2][10]

-

Pan-Pim Kinases: Pim kinases are involved in cell survival and proliferation. Indazole derivatives have shown potent inhibitory activity against all three Pim kinase isoforms.[10]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-(Piperazin-1-yl)-1H-indazole Derivatives: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Among its various substituted forms, 4-(Piperazin-1-yl)-1H-indazole derivatives are gaining significant traction, particularly in oncology, for their potent and often selective inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Anticancer Activity: A Primary Focus

The predominant therapeutic application of this compound derivatives lies in their anticancer properties.[2][4][7] These compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition Profile

A significant body of research has focused on the development of these indazole derivatives as potent kinase inhibitors. Notably, they have shown activity against several key oncogenic kinases:

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactive in a wide range of human cancers. GDC-0941, a potent and selective inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety and has been evaluated in clinical trials.[8][9]

-

BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). AKE-72, a diarylamide 3-aminoindazole derivative incorporating a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, has demonstrated potent pan-BCR-ABL inhibition, including activity against the drug-resistant T315I mutant.[10][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[1][12]

-

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors.[12]

-

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the synthesis of 1H-indazole derivatives with strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[12]

The inhibitory activities of representative compounds are summarized in the table below.

| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |

| GDC-0941 | PI3Kα | 3 nM | [8][9] |

| AKE-72 | BCR-ABL (Wild Type) | < 0.5 nM | [10][11] |

| AKE-72 | BCR-ABL (T315I Mutant) | 9 nM | [10][11] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | [1][12] |

| Pyridin-3-amine derivative | FGFR1, FGFR2, FGFR3 | 18.0 nM, 1.6 nM, 27.5 nM | [1][12] |

| 1H-indazole derivative | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [12] |

| 1H-indazole derivative | EGFR (T790M) | 5.3 nM | [12] |

| 1H-indazole derivative | EGFR (Wild Type) | 8.3 nM | [12] |

Antiproliferative Activity

Beyond specific kinase inhibition, these derivatives have demonstrated broad antiproliferative activity against a panel of human cancer cell lines. For instance, the piperazine-indazole derivative 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity over normal cells.[2] Another compound, 2f , displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[7]

| Compound | Cell Line | IC50 (µM) | Reference |

| 2a | MCF-7 | 1.15 | [7] |

| HCT116 | 4.89 | [7] | |

| 2f | 4T1 | 0.23 | [7] |

| HepG2 | 0.80 | [7] | |

| MCF-7 | 0.34 | [7] | |

| 6o | K562 | 5.15 | [2] |

| A549 | >40 | [2] | |

| PC-3 | >40 | [2] | |

| HepG-2 | >40 | [2] | |

| HEK-293 (Normal) | 33.2 | [2] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Treatment of cancer cells with these compounds has been shown to trigger the apoptotic cascade. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[7] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] Similarly, compound 6o was confirmed to induce apoptosis in K562 cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2]

Caption: Proposed apoptotic pathway induced by indazole derivative 6o.

Cell Cycle Arrest

In addition to apoptosis, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Compound 6o was observed to induce a concentration-dependent arrest of K562 cells in the G2/M phase.

Other Biological Activities

While the primary focus has been on anticancer applications, the broader piperazine derivative class, to which these indazole compounds belong, is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic activities.[13] Furthermore, some 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. Below are generalized protocols for key experiments.

Kinase Inhibition Assay (Generic)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. g. Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: General workflow for the biological evaluation of indazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the realm of oncology. The versatility of this core allows for structural modifications that can fine-tune potency and selectivity against a range of biological targets. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination therapies, and expanding their therapeutic applications beyond cancer. The detailed data and methodologies presented in this guide aim to facilitate these ongoing efforts in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 14. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(Piperazin-1-yl)-1H-Indazole Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold in Kinase Inhibition

The 1H-indazole scaffold, particularly when substituted at the 4-position with a piperazine moiety, has emerged as a privileged structure in medicinal chemistry. This chemical core is central to the development of a multitude of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-(piperazin-1-yl)-1H-indazole analogs, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Structure and Pharmacological Significance

The this compound core combines the versatile indazole bicyclic system, known for its ability to form key interactions with the hinge region of kinase active sites, with a piperazine ring that offers a valuable vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. Numerous derivatives based on this scaffold have been investigated as inhibitors of critical oncogenic kinases, including PI3K, Akt, ROCK, and VEGFR.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of various this compound analogs against several key protein kinases. The data highlights how modifications to the core structure influence potency and selectivity.

Table 1: SAR of this compound Analogs as PI3K Inhibitors

| Compound | R1 (Indazole) | R2 (Piperazine) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| GDC-0941 | 2-(thieno[3,2-d]pyrimidin-4-yl) | 4-methanesulfonyl | 3 | 33 | 3 | 17 | [1][2] |

| Analog 1 | 2-(pyrimidin-4-yl) | 4-methyl | 150 | - | - | - | [1] |

| Analog 2 | 2-(thieno[3,2-d]pyrimidin-4-yl) | 4-ethyl | 5 | 45 | 4 | 20 | [1] |

Table 2: SAR of 1-(4-(1H-Indazol-5-yl)piperazin-1-yl) Analogs as ROCK-II Inhibitors

| Compound | R (on Piperazine) | ROCK-II IC50 (nM) | CYP3A4 Inhibition | Reference |

| SR-1459 | 2-amino | 13 | Potent | [3] |

| SR-715 | 2-hydroxy | 80 | Selective | [3] |

| SR-899 | 2-hydroxy | 100 | Selective | [3] |

Table 3: SAR of 3-Amino-1H-indazole Analogs as BCR-ABL Inhibitors

| Compound | R (on Benzamide) | BCR-ABL (WT) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) | Reference |

| AKE-72 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | < 0.5 | 9 | [4] |

| Compound I | Morpholine | 4.6 | 227 | [4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Test compounds (this compound analogs)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 96-well or 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and to catalyze the luciferase-luciferin reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds (this compound analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds.

-

Include a vehicle-treated control group.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Synthesis of a Representative this compound Analog

The following is a general synthetic route for the preparation of this compound derivatives, exemplified by the synthesis of GDC-0941.[1][2]

Scheme 1: Synthesis of GDC-0941

Caption: Synthetic workflow for GDC-0941.

Procedure:

-

Reductive Amination: To a solution of 2-chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine in a suitable solvent (e.g., dichloroethane), add 1-methanesulfonylpiperazine and an acid catalyst (e.g., acetic acid). Add a reducing agent such as sodium triacetoxyborohydride and stir the mixture at room temperature until the reaction is complete. Purify the resulting intermediate.

-

Suzuki Coupling: Combine the intermediate from the previous step with 4-(4,4,5,5-tetramethyl-[1][3][4]dioxaborolan-2-yl)-1H-indazole in a solvent mixture (e.g., toluene, ethanol, and water). Add a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., sodium carbonate). Heat the reaction mixture until completion. After cooling, extract the product and purify it by chromatography to yield the final compound.

Signaling Pathway Interactions

This compound analogs primarily exert their effects by inhibiting key kinases in cellular signaling pathways. The following diagrams illustrate the points of intervention for these compounds in the PI3K/Akt and VEGFR signaling cascades.

PI3K/Akt Signaling Pathway Inhibition

Many this compound derivatives, such as GDC-0941, are potent inhibitors of PI3K, a critical node in a pathway that regulates cell growth, proliferation, and survival.[1][2]

Caption: Inhibition of the PI3K/Akt signaling pathway.

VEGFR Signaling Pathway Inhibition

Certain analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate that careful modification of the indazole and piperazine rings can lead to compounds with desirable pharmacological profiles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(Piperazin-1-yl)-1H-indazole Kinase Binding: A Technical Guide

Abstract

The 4-(piperazin-1-yl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the binding of this scaffold to key kinase targets. Focusing on Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), and with additional context provided for Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) and Unc-51 Like Autophagy Activating Kinase 1 (ULK1), this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details experimental and computational protocols, presents quantitative binding data, and visualizes complex biological and methodological workflows to facilitate a deeper understanding of the structure-activity relationships and guide the rational design of next-generation kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a cornerstone of modern drug discovery. The this compound moiety has been identified as a versatile scaffold capable of forming key interactions within the kinase active site, leading to potent and selective inhibition.

This guide will systematically dissect the computational methodologies employed to predict and analyze the binding of this compound derivatives to their kinase targets. We will delve into the specifics of molecular docking and molecular dynamics simulations, providing generalized yet detailed protocols that can be adapted for specific research questions. Furthermore, we will present available quantitative data to highlight the structure-activity relationships (SAR) of this scaffold and visualize the intricate signaling pathways these kinases modulate.

Kinase Targets and Signaling Pathways

The this compound scaffold has shown inhibitory activity against a range of kinases. This section focuses on the signaling pathways of three prominent examples: ROCK-II, PIM-1, and ULK1.

ROCK-II Signaling Pathway

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization.[1][2][3] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, cancer metastasis, and glaucoma.[1][2]

PIM-1 Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[4][5] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[4][5] PIM-1 has a number of downstream targets that are involved in cell cycle progression and the inhibition of apoptosis, making it an attractive target for cancer therapy.

ULK1 Signaling Pathway

ULK1 is a serine/threonine kinase that is a central component of the autophagy initiation complex.[6][7] It integrates signals from nutrient sensors like mTOR and AMPK to regulate the formation of autophagosomes.[8] Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1, while under starvation conditions, AMPK activates ULK1 to initiate autophagy.[8]

Quantitative Data on Kinase Inhibition

The following tables summarize the available quantitative data for this compound derivatives and related compounds against various kinases. This data is crucial for establishing structure-activity relationships (SAR) and for the validation of in silico models.

Table 1: Inhibitory Activity of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) Analogs against ROCK-II

| Compound | R-Group | IC50 (nM) vs. ROCK-II |

| SR-1459 | 2-amino substituted analog | 13 |

| SR-715 | 2-hydroxy substituted analog | 80 |

| SR-899 | 2-hydroxy substituted analog | 100 |

Data sourced from a study on indazole piperazine and indazole piperidine inhibitors of ROCK-II.

Table 2: Inhibitory Activity of a 3-amino-1H-indazol-4-yl Derivative against BCR-ABL

| Compound | Kinase Target | IC50 (nM) |

| AKE-72 | BCR-ABLWT | < 0.5 |

| AKE-72 | BCR-ABLT315I | 9 |

AKE-72 is 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[9]

Table 3: Inhibitory Activity of a this compound Derivative against PI3K

| Compound | Kinase Target | IC50 (nM) |

| GDC-0941 | PI3Kα | 5 |

GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.

Experimental and Computational Protocols

A robust in silico modeling workflow is underpinned by rigorous experimental validation and well-defined computational procedures. This section outlines generalized protocols for kinase inhibition assays and molecular docking studies.

General Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and inhibition, such as the ADP-Glo™ Kinase Assay.

Detailed Steps:

-

Reagent Preparation: Prepare stock solutions of the kinase, substrate peptide, ATP, and the this compound inhibitor in an appropriate buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Perform serial dilutions of the inhibitor to create a concentration gradient.

-

Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Subsequently, add the kinase solution, followed by a mixture of the substrate and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction. Incubate for about 30 minutes.

-

-

Signal Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Molecular Docking Protocol

This protocol outlines the typical steps involved in performing a molecular docking study to predict the binding mode and affinity of a ligand to a kinase.

References

- 1. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. 2.3. Rock-II Inhibition Assay [bio-protocol.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(Piperazin-1-yl)-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(Piperazin-1-yl)-1H-indazole belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its privileged scaffold. Extensive research into indazole derivatives, particularly those incorporating a piperazine moiety, has revealed a strong potential for therapeutic intervention in a range of central nervous system (CNS) disorders. The primary and most extensively studied therapeutic target for this class of compounds is the 5-hydroxytryptamine-6 (5-HT6) receptor .

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, with high concentrations in regions crucial for cognitive function, such as the hippocampus and cortex. Its unique localization and signaling properties have made it an attractive target for the development of novel therapeutics for conditions characterized by cognitive impairment, including Alzheimer's disease, schizophrenia, and depression. Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. While the 5-HT6 receptor is the principal target, the broader class of indazole-piperazine derivatives has also been explored for activity against other targets, such as various kinases, highlighting the versatility of this chemical scaffold.

This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on the 5-HT6 receptor. It includes a summary of the relevant signaling pathways, quantitative data for a representative analog, and detailed experimental protocols for the evaluation of such compounds.

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of the 5-HT6 receptor block this signaling cascade. The downstream effects of 5-HT6 receptor modulation are complex and involve the regulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for learning and memory.

Early ADME Properties of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding of a molecule's ADME profile at an early stage is therefore paramount for successful drug development. This technical guide provides an in-depth overview of the core early ADME properties of 4-(Piperazin-1-yl)-1H-indazole, a scaffold of interest in medicinal chemistry.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a representative profile based on data from structurally analogous compounds containing piperazine and indazole moieties. The experimental protocols provided are detailed, standardized methodologies widely used in the pharmaceutical industry for the assessment of in vitro ADME properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. For this compound, these properties are crucial in determining its solubility, permeability, and potential for interactions with biological targets.

| Property | Predicted/Representative Value | Significance |

| Molecular Weight | 202.26 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| pKa | Basic pKa ~8.5 (piperazine) | The basic piperazine moiety will be protonated at physiological pH, influencing solubility and interactions. |

| Aqueous Solubility | Moderate to high | The protonated piperazine group is expected to confer good aqueous solubility. |

In Vitro ADME Profile

The following sections detail the key in vitro ADME assays and present representative data for this compound, offering insights into its likely behavior in vivo.

Permeability

Intestinal permeability is a critical determinant of oral drug absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.

Table 1: In Vitro Permeability of this compound (Representative Data)

| Parameter | Value | Classification |

| Papp (A→B) (x 10⁻⁶ cm/s) | 5.0 | Moderate Permeability |

| Papp (B→A) (x 10⁻⁶ cm/s) | 15.0 | Moderate Permeability |

| Efflux Ratio (Papp (B→A) / Papp (A→B)) | 3.0 | Potential for Active Efflux |

-

Papp (A→B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.

-

Papp (B→A): Apparent permeability from the basolateral to the apical side.

-

Efflux Ratio: An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

Metabolic Stability

The metabolic stability of a compound, typically assessed in liver microsomes, provides an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Representative Data)

| Parameter | Value | Classification |

| Half-life (t½) (min) | 35 | Moderate Stability |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | 20 | Moderate Clearance |

-

Half-life (t½): The time taken for 50% of the parent compound to be metabolized.

-

Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug.

The moderate stability suggests that this compound is likely to be metabolized by hepatic enzymes, and further studies to identify the specific CYPs involved and the resulting metabolites would be warranted.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.

Table 3: Plasma Protein Binding of this compound (Representative Data)

| Species | Fraction Unbound (fu) | % Bound |

| Human | 0.15 | 85% |

| Rat | 0.20 | 80% |

-

Fraction Unbound (fu): The fraction of the drug that is not bound to plasma proteins.

The representative data indicates that this compound is moderately to highly bound to plasma proteins. This is a common characteristic for many small molecule drugs and needs to be considered when interpreting in vitro potency and predicting in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer as a measure of intestinal absorption.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow solution (for monolayer integrity assessment)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a paracellular marker, Lucifer yellow. Only monolayers meeting predefined integrity criteria are used.

-

Transport Experiment:

-

Wash the monolayers with pre-warmed HBSS.

-

For A→B permeability: Add the test compound (e.g., at 10 µM final concentration) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

For B→A permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-